Unii-IN3WH41H3A
Overview
Description
p53 stabilizing agent. Promotes active conformation of p53 and restores wild-type conformation of mutant p53 in vitro. Able to induce cell cycle arrest and apoptosis. Chemopreventative activity in vivo. Orally active.
A styrylquinazoline derivative that acts as a p53 stabilizing agent. It not only restores p53 functions in mutant p53-expressing cells but can also significantly increase the protein level and promote the activity of wild-type p53 in multiple human cancer cell lines, leading to cell cycle arrest or apoptosis. CP-31398 enhances the protein levels of wild-type p53 by blockade of ubiquitination and degradation of p53 without interrupting the physical association between p53 and MDM2 in vivo.
Scientific Research Applications
Liquid-Phase Syntheses of Inorganic Nanoparticles
The development of novel materials, including inorganic nanoparticles, is crucial in chemical research, impacting various industry sectors and technology. For instance, advancements in the electronics industry are partly due to the discovery of new semiconducting materials, a field where inorganic nanoparticles play a significant role. Such materials have evolved from basic forms like vacuum tubes to sophisticated miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Photoelectron Spectroscopy Study of UNx Thin Films
UNx thin films, created by reactive DC sputtering of U in N2-containing atmospheres, have significant implications in materials science. These films' composition can be altered by varying the N2 partial pressure. The study of their electron spectra offers insights into the electronic structure and properties, which are crucial for developing new materials and applications (Black et al., 2001).
Educational Programs for Translating Research into Innovations
Educational initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in transforming scientific research into practical innovations. These programs provide training, education, and support to develop sustainable and socially beneficial businesses, linking scientific discoveries with real-world applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Surface Science Research on Actinides and Actinide Compounds
Surface science, focusing on thin films of actinides and their compounds, is another critical area of scientific research. Techniques like X-ray and ultra violet photoelectron spectroscopy (XPS and UPS) and Auger electron spectroscopy (AES) are employed to study these materials. Understanding these compounds' surface properties is vital for various scientific and technological applications (Gouder, 1998).
Research in Collaborative Working Environments
Research into creating collaborative working environments, such as for the Unified Air Pollution Model (UNI-DEM), exemplifies the intersection of technology and environmental science. These environments enable geographically dispersed scientists to work together effectively, addressing challenges in remote development and data sharing, which is essential for advancing large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Dual-Band CMOS Front-End for Wireless Applications
The development of a dual-band front-end for wireless applications operating in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands demonstrates the blend of scientific research and practical engineering. Such advancements in wireless technology are fundamental to the progress in communication and information technology sectors (Li, Quintal, & Kenneth, 2004).
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSNFSFDGHHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128317 | |
Record name | N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259199-65-0 | |
Record name | N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259199-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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